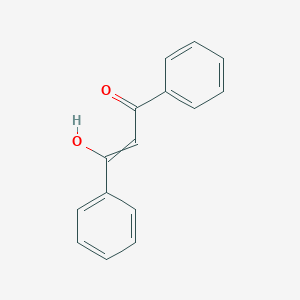

3-Hydroxy-1,3-diphenyl-propenone

Description

Properties

CAS No. |

1704-15-0 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-hydroxy-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H |

InChI Key |

RZCYUOWKJNUVBF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-hydroxy-1,3-diphenyl-propenone is , with a molecular weight of approximately 226.27 g/mol. The compound features a hydroxyl group attached to a propenone structure at the 3-position of the diphenyl moiety.

Medicinal Chemistry

This compound has been studied for its potential antioxidant and anticancer properties. Research indicates that it may scavenge free radicals, suggesting its utility in preventing oxidative stress-related diseases. Additionally, it has shown promise in inhibiting certain cancer cell lines, making it a candidate for drug development targeting cancer therapies .

A study highlighted its role as a novel PPARα/γ dual agonist , which could have therapeutic implications for metabolic disorders . The compound's ability to activate these receptors suggests potential benefits in managing conditions like diabetes and obesity.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, enhancing the production of enantiomerically pure compounds .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound using various assays to measure its ability to scavenge free radicals. Results indicated that the compound exhibited significant antioxidant activity comparable to established antioxidants like vitamin C .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases. These findings suggest that further exploration into its anticancer mechanisms could lead to new therapeutic strategies .

Comparison with Similar Compounds

2-Morpholin-4-yl-1,3-diphenyl-propenone (CAS: 57310-73-3)

3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (CAS: 1480662-90-5)

- Structure : Features a chloro-nitro-substituted phenyl group at position 3, altering electronic properties.

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS: 60669-64-9)

- Structure : Extends the carbon chain to five carbons, with phenyl groups at positions 1 and 4.

Metal Chelation

- HDPTA Analogy: 3-Hydroxy-1,3-diphenyltriazine forms colored complexes with Cu, Pd, Fe, Co, Ni, and Mo, extractable in benzene or ethanol. This highlights the role of hydroxyl and ketone groups in metal binding .

- Propenone Derivatives: The α,β-unsaturated system in propenones may enable similar chelation, useful in catalysis or environmental remediation.

Pharmaceutical Intermediates

- 3'-Hydroxypropiophenone (CAS: 13103-80-5): A simpler analog used in drug synthesis, demonstrating the relevance of hydroxyketones in medicinal chemistry .

Data Tables for Comparative Analysis

Research Findings and Implications

Preparation Methods

Reaction Mechanism and Catalytic System

The preparation of 3-hydroxy-1,3-diphenyl-propenone (3-hydroxy-1,3-diphenyl-1-acetone) via asymmetric catalysis involves a tandem reaction between benzaldehyde and acetophenone. As detailed in patent CN108017518B, L-proline or D-proline serves as a chiral catalyst, while dibenzylamine trifluoroacetate acts as a reaction additive to enhance enantioselectivity. The mechanism proceeds through an enamine intermediate, where the proline catalyst facilitates the formation of a chiral enamine from acetophenone, which subsequently reacts with benzaldehyde to form the β-hydroxy ketone (Figure 1).

The stereochemical outcome is dictated by the choice of catalyst: L-proline yields (1S)-configured products, whereas D-proline produces (1R)-enantiomers. This method achieves >80% yield and >99% purity for the intermediate 3-hydroxy-1,3-diphenyl-1-acetone, which is critical for downstream applications such as Huang Minlon reduction to 1,3-diphenyl-1-propanol.

Table 1: Optimized Conditions for Catalytic Asymmetric Synthesis

Scalability and Practical Considerations

The patent methodology emphasizes cost-effectiveness, utilizing low-cost proline catalysts and mild reaction conditions. However, the extended reaction time (24–48 hours) and reliance on anhydrous solvents pose scalability challenges. Example 3 demonstrates scalability to 20 mmol scales with consistent yields (~52%), though purification via column chromatography remains a bottleneck.

Solvent-Free Claisen-Schmidt Condensation Under Microwave Irradiation

Methodology and Substrate Scope

An alternative route to chalcone derivatives, including hydroxylated variants, employs microwave-assisted Claisen-Schmidt condensation. As reported by PMC, iodine-impregnated neutral alumina catalyzes the reaction between substituted benzaldehydes and acetophenones under solvent-free conditions. While this method primarily yields α,β-unsaturated ketones (chalcones), hydroxylated analogs like this compound can be synthesized using hydroxy-substituted starting materials (e.g., 3-hydroxybenzaldehyde).

The microwave activation (2–5 minutes) drastically reduces reaction times compared to conventional heating, with yields reaching 79–95% . For instance, the synthesis of xanthohumol, a prenylated hydroxychalcone, demonstrates the method’s versatility for complex hydroxylated products.

Table 2: Comparative Analysis of Claisen-Schmidt Condensation Methods

Comparative Evaluation of Methodologies

Yield and Purity Trade-offs

The catalytic asymmetric method excels in enantiomeric purity (>99%) but suffers from moderate yields (50–56%) and prolonged reaction times. In contrast, the microwave-assisted Claisen-Schmidt condensation achieves near-quantitative yields (79–95%) within minutes but lacks stereochemical control.

Environmental and Economic Considerations

The solvent-free microwave method aligns with green chemistry principles, minimizing waste and energy consumption. However, the reliance on iodine-impregnated alumina introduces challenges in catalyst recovery. The proline-based method, while using biodegradable catalysts, requires hazardous solvents like dimethyl sulfoxide, necessitating careful waste management .

Q & A

Q. Table 1: Example Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| 2,4-Dihydroxyacetophenone | 1.1 g | Ketone donor |

| 3-Hydroxybenzaldehyde | 1.1 g | Aldehyde donor |

| Ethanol | 5 mL | Solvent |

| Thionyl chloride | 0.05 mL | Catalyst |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical for structural confirmation:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), enone protons (δ 6.2–6.8 ppm for α,β-unsaturated system), and hydroxyl groups (δ 9–12 ppm, broad).

- ¹³C NMR : Confirm carbonyl (δ 180–190 ppm) and conjugated carbons (δ 120–140 ppm).

- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and O–H stretch (~3200–3500 cm⁻¹).

- X-ray Crystallography : Resolve stereochemical ambiguities; intermolecular hydrogen bonds often stabilize the crystal lattice .

Basic: How does solvent polarity affect the stability of this compound?

Methodological Answer:

Stability studies in solvents reveal:

- Polar aprotic solvents (e.g., DMSO, DMF) : Promote keto-enol tautomerism, reducing shelf life.

- Non-polar solvents (e.g., toluene, hexane) : Stabilize the enolic form due to reduced proton mobility.

- Ethanol/water mixtures : Hydroxy groups may participate in H-bonding networks, enhancing stability.

Recommendation : Store at 4°C in anhydrous toluene with molecular sieves to prevent hydrolysis .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Stereoselectivity challenges arise from competing keto-enol equilibria and cis/trans isomerism. Strategies include:

- Lewis Acid Catalysis : Use BF₃·Et₂O or AlCl₃ to stabilize transition states favoring the trans-enone configuration.

- Selective Crystallization : Isolate isomers by cooling ethanol/water mixtures (e.g., cis isomer precipitates first at 5°C).

- Isomerization : Treat cis-rich mixtures with Bronsted acids (e.g., H₂SO₄) to equilibrate toward thermodynamically stable trans forms .

Q. Table 2: Isomer Ratios Under Different Conditions

| Condition | cis:trans Ratio | Yield (%) |

|---|---|---|

| Room temperature, no acid | 60:40 | 70 |

| BF₃·Et₂O (0.1 eq) | 20:80 | 85 |

| H₂SO₄ (1 eq), 50°C | 5:95 | 90 |

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity.

- Simulate UV-Vis spectra: λmax ~320 nm (π→π* transition of conjugated enone system).

- Molecular Dynamics (MD) : Model solvent interactions; ethanol increases dipole moment by 15% compared to vacuum .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Contradictions often stem from dynamic processes (e.g., tautomerism) or crystal-packing effects.

- Variable-Temperature NMR : Cool samples to –40°C to "freeze" tautomers and observe distinct signals for keto and enol forms.

- Solid-State vs. Solution Data : Compare X-ray (solid-state enol form) with NMR (solution equilibrium).

- 2D NMR (COSY, NOESY) : Confirm through-space interactions; NOESY cross-peaks between hydroxyl and aromatic protons validate intramolecular H-bonding in the enolic form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.